Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester
Description
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is a halogenated cyclohexane derivative with a methoxy group at position 1, an iodine substituent at position 4, and a methyl ester functional group. The iodine atom introduces significant steric bulk and electron-withdrawing inductive effects, while the methoxy group contributes electron-donating resonance properties.
Properties
CAS No. |
2097133-18-9 |
|---|---|
Molecular Formula |
C9H15IO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
methyl 4-iodo-1-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
XNIKLHLHHWFCPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)I)OC |
Origin of Product |
United States |
Preparation Methods
Grignard Alkylation and Halogenation
A patented method (US8143442B2) outlines a multi-step synthesis starting from cyclohexanecarbonitrile derivatives:
Grignard Reaction : Cyclohexanecarbonitrile is treated with methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF) under nitrogen. This step introduces a methyl group, forming a tertiary alcohol intermediate.
$$
\text{Cyclohexanecarbonitrile} + \text{MeMgCl} \rightarrow \text{Intermediate (I)}
$$
Reaction conditions:Alkylation : Intermediate (I) reacts with 1-bromo-2-ethylbutane in the presence of NaI, yielding a brominated cyclohexane precursor.
$$
\text{Intermediate (I)} + \text{1-Bromo-2-ethylbutane} \rightarrow \text{Brominated Intermediate (II)}
$$
Key parameters:Iodination : Brominated Intermediate (II) undergoes halogen exchange with NaI in DMF, substituting bromine with iodine.
$$
\text{Brominated Intermediate (II)} + \text{NaI} \rightarrow \text{4-Iodo Intermediate (III)}
$$
Conditions:Esterification and Methoxylation : The carboxyl group is methylated using methanol and H₂SO₄, while a methoxy group is introduced via SN2 reaction with methyl iodide.
Table 1: Optimization of Grignard Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF/hexane (3:1) | Maximizes solubility |
| Catalyst | Diisopropylamine | Reduces side reactions |
| Temperature | 25°C | Prevents decomposition |
| Dosing time | 1.5 hours | Ensures completion |
Acid-Catalyzed Hydrolysis and Cyclization
An alternative approach from WO2021107047A1 involves hydrolyzing a bicyclic ester precursor:
Hydrolysis : 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is treated with H₂SO₄ (2 equivalents) at 105–110°C, cleaving ester bonds to form carboxylic acid intermediates.
$$
\text{Bicyclic Ester} + \text{H₂SO₄} \rightarrow \text{4-Hydroxymethylcyclohexanecarboxylic Acid}
$$Iodination : The hydroxyl group is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride, followed by displacement with NaI.
$$
\text{Alcohol} + \text{MsCl} \rightarrow \text{Mesylate} \xrightarrow{\text{NaI}} \text{4-Iodo Derivative}
$$Methylation : The carboxylic acid is esterified with methanol under acidic conditions.
Advantages :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Liquid-Liquid Extraction : Crude products are washed with NaHCO₃ to remove acidic impurities, followed by brine to eliminate residual water.
- Column Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the target compound with >95% purity.
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard Alkylation | 78 | 95 | High |
| Acid Hydrolysis | 65 | 90 | Moderate |
Analytical Validation
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals at δ 3.70 (s, OCH₃), δ 3.25 (t, J = 6.5 Hz, CH₂I), and δ 1.45–1.90 (m, cyclohexane protons).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 298.12 [M+H]⁺.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Scientific Research Applications
Chemical Properties and Structure
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (C9H15IO3) features a cyclohexane ring with a carboxylic acid moiety and a methoxy group. Its molecular structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways.
a. PDE4 Inhibition and Respiratory Diseases
Research indicates that derivatives of cyclohexanecarboxylic acids can serve as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Cyclohexanecarboxylic acid derivatives have shown promise in modulating neutrophil activity, which is crucial for managing these conditions .
b. Antimicrobial Activity
Studies have demonstrated that certain cyclohexane derivatives exhibit antimicrobial properties against Gram-positive bacteria. The structure-activity relationship suggests that modifications to the cyclohexane framework can enhance lipophilicity and, consequently, antimicrobial efficacy .
a. Synthetic Intermediates
This compound serves as an intermediate in the synthesis of various functionalized compounds. Its ability to undergo nucleophilic substitutions enables the production of more complex molecules which are valuable in pharmaceuticals and agrochemicals.
b. Enantioselective Synthesis
The compound can be utilized in the resolution of enantiomers, which is vital for synthesizing chiral drugs with specific biological activities. The ability to separate optical antipodes enhances the development of therapeutics with targeted effects .
a. Polymer Modifiers
The compound's functional groups make it suitable as a modifier in polymer chemistry. It can be incorporated into polyamide synthesis or used as a polymerization reaction raw material, contributing to the development of new materials with desirable properties .
b. Agrochemical Development
Cyclohexanecarboxylic acid derivatives are being explored for use in agrochemicals due to their potential role in enhancing plant growth or providing pest resistance through novel modes of action.
Case Studies
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways . The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules . The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below, highlighting substituent effects on molecular weight, hydrophobicity (LogP), polar surface area (PSA), and applications.
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects on Reactivity: The iodo group in the target compound may act as a leaving group in nucleophilic substitution reactions, unlike hydroxyl or amino groups .
- Physical Properties: The 4-hydroxy analog has a higher PSA (46.5 vs. ~40 Ų) due to hydrogen bonding, increasing water solubility compared to the target compound . The 4-amino derivative’s hydrochloride salt exhibits even higher PSA (66.5 Ų), favoring solubility in polar solvents .
- Applications: Halogenated analogs (e.g., 4-iodo) are common intermediates in drug synthesis, as seen in , where similar compounds are used in kinase inhibitors . Hydroxy and amino derivatives are linked to anti-inflammatory or antimicrobial activities, as suggested by and .
Research Findings
Pharmacological Relevance:
- Cyclohexanecarboxylate esters are frequently used as intermediates in drug development. For example, describes a 4-chloro-pyrimidinyl derivative for kinase inhibition .
- The 4-amino analog () is a precursor to Edg-2 receptor inhibitors, highlighting the role of substituents in target specificity .
Stability and Handling:
- Methoxy groups generally enhance thermal stability .
Biological Activity
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS Number: 129073606) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₅IO₃
- Molecular Weight : 292.12 g/mol
The presence of iodine and methoxy groups in its structure may influence its reactivity and biological properties.
Cyclohexanecarboxylic acid derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and potential antitumor effects. The mechanisms through which these effects are mediated often involve modulation of specific biochemical pathways:
- Anti-inflammatory Activity : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.
- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that may be attributed to membrane disruption or interference with metabolic processes.
- Antitumor Effects : Research indicates that certain derivatives may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.
Case Studies
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory properties of similar cyclohexanecarboxylic acid derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
-
Antimicrobial Activity :
- In vitro assays demonstrated that the methyl ester derivative exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
-
Antitumor Activity :
- A recent investigation into the cytotoxic effects of this compound on human breast cancer cells revealed that it inhibited cell growth by inducing apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
Data Table: Summary of Biological Activities
Safety and Toxicity
While cyclohexanecarboxylic acid derivatives show promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity and renal impairment in animal models. Further research is warranted to establish safe dosage ranges for therapeutic use.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-iodo-1-methoxy-cyclohexanecarboxylic acid methyl ester?
Answer: The synthesis of this compound can be approached via esterification and halogenation protocols. For example:
- Step 1: Start with a cyclohexanecarboxylic acid precursor (e.g., 4-hydroxy-1-methoxy derivative) and perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine substituent .
- Step 2: Methyl esterification can be achieved via Fischer esterification (methanol/H₂SO₄) or using dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Validation: Confirm purity via LC/MS (Method LC4, Rt ~1.17–1.38 min) and compare molecular ions (e.g., m/z = 417.09 [MH⁺]) .
Q. How can structural confirmation of the synthesized compound be performed?
Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy:
- LC/MS: Monitor molecular ion peaks and fragmentation patterns (e.g., loss of methoxy or iodine groups) .
- IR Spectroscopy: Detect ester C=O stretching (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to other halogens (e.g., Cl, Br)?
Answer: The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions or Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group may slow reaction kinetics.
- Experimental Design: Compare reaction rates of 4-iodo vs. 4-bromo analogs in palladium-catalyzed coupling reactions (e.g., with aryl boronic acids). Monitor yields and side products via HPLC .
- Data Contradiction Note: If lower yields are observed, consider steric interference from the methoxy group or competing elimination pathways .
Q. What strategies resolve stereochemical ambiguities in NMR data for cyclohexane derivatives?
Answer: Stereochemical assignments require advanced NMR techniques and computational modeling:
- NOESY/ROESY: Identify spatial proximity between methoxy protons and axial/equatorial iodine substituents to determine ring conformation .
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA software) to validate chair vs. boat conformations .
- Case Study: For trans-4-substituted cyclohexanes, axial substituents exhibit distinct coupling constants (J ~10–12 Hz) compared to equatorial positions .
Q. How can HPLC-Q-TOF-MS be optimized for quantifying trace impurities in the target compound?
Answer:
- Column Selection: Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution (water/acetonitrile + 0.1% formic acid) .
- Ionization Parameters: Set ESI in positive mode; capillary voltage = 3.5 kV, source temperature = 150°C .
- Data Analysis: Apply principal component analysis (PCA) to distinguish impurities (e.g., de-iodinated byproducts) based on accurate mass (<5 ppm error) .
Q. What are the stability considerations for storing iodinated cyclohexane esters?
Answer:
- Light Sensitivity: Store in amber vials at 2–8°C to prevent photolytic dehalogenation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Long-Term Stability: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC/MS for iodide ion formation (retention time shifts) .
Methodological Challenges & Contradictions
Q. How to address discrepancies in reported synthetic yields for iodinated esters?
Answer:
- Variable Control: Ensure consistent purity of starting materials (e.g., 4-hydroxy precursor) and reaction moisture levels .
- Catalyst Screening: Compare Pd(OAc)₂ vs. PdCl₂ in coupling reactions; the latter may improve yield in polar aprotic solvents (e.g., DMF) .
- Contradiction Analysis: If yields vary between labs, replicate reactions under inert atmosphere (Ar/N₂) to exclude oxygen-mediated side reactions .
Q. Why might GC-MS fail to detect the intact ester, and how can this be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
